Boiling Point and Intermolecular Interaction Differences: 3',5'-Difluoro vs. 3',4'-Difluoro Regioisomer
The 3',5'-difluoro regioisomer (target compound) exhibits a calculated boiling point of 254.96 °C at 760 mmHg, which is approximately 11.3 °C lower than that of the 3',4'-difluoro regioisomer (CAS 898764-96-0) at 266.30 °C . The flash point similarly differs: 97.14 °C for the 3',5'-isomer versus 101.71 °C for the 3',4'-isomer . Both isomers share identical molecular formula (C12H14F2O), molecular weight (212.24 g/mol), calculated density (1.086 g/cm³), and refractive index (1.472), indicating that the boiling point divergence stems from differences in dipole moment orientation and intermolecular packing rather than mass or bulk polarity alone .
| Evidence Dimension | Boiling point at 760 mmHg (calculated) |
|---|---|
| Target Compound Data | 254.96 °C (3',5'-difluoro isomer, CAS 898764-98-2) |
| Comparator Or Baseline | 266.30 °C (3',4'-difluoro isomer, CAS 898764-96-0) |
| Quantified Difference | ΔT_bp = –11.3 °C for the 3',5'-isomer relative to the 3',4'-isomer |
| Conditions | Calculated values under standard atmospheric pressure (760 mmHg); both sourced from ChemBlink using consistent computational methodology. |
Why This Matters
The 11.3 °C lower boiling point facilitates distillative purification and reduces thermal stress during solvent removal; researchers selecting a difluoro building block for heat-sensitive downstream chemistry should account for this difference to avoid unintended thermal decomposition or isomer misassignment.
